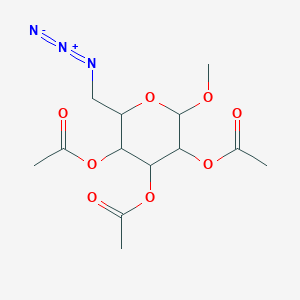

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside: is a chemical compound that belongs to the class of azido sugars. Azido sugars are key intermediates in the synthesis of various biologically active compounds, including glycopeptides and aminoglycosides. These compounds are significant in the fields of chemistry and biochemistry due to their applications in the synthesis of glycosyl donors and the construction of heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside typically involves the nucleophilic substitution of the corresponding halides or sulfonates by azide ions. One common method uses diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures. This method allows for the replacement of the azide group from alcohol (glucoside) at position 6 without the need to prepare and separate glucosyl halide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase-transfer catalysis at milder conditions can be employed to avoid the instability of acetylated halides. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Click Chemistry: The azide group can participate in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Various nucleophiles such as amines or thiols.

Click Chemistry: Alkynes and copper(I) catalysts.

Major Products Formed:

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides.

Click Chemistry: Triazole derivatives.

Scientific Research Applications

Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a glycosyl donor in the synthesis of glycopeptides and other complex carbohydrates.

Biology: Utilized in the study of glycoproteins and their functions, including roles as carriers, hormones, enzymes, lectins, antibodies, and receptors.

Industry: Employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside involves its ability to undergo nucleophilic substitution and reduction reactions. The azide group can be reduced to an amine, which can then participate in further chemical transformations. The compound can also engage in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation and other applications .

Comparison with Similar Compounds

- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

- Methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-alpha-D-glucopyranoside

Comparison: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the azide group at position 6. This makes it particularly useful in click chemistry and as an intermediate in the synthesis of glycopeptides. Other similar compounds may have different substitution patterns or protecting groups, which can affect their reactivity and applications .

Properties

IUPAC Name |

[4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMTXDYAGCJCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)

![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)

![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)